Ceftazidime dihydrochloride, a third-generation cephalosporin antibiotic, is recognized for its broad-spectrum activity against both Gram-positive and Gram-negative aerobic bacteria. It is particularly noted for its effectiveness against Enterobacteriaceae, including beta-lactamase-positive strains, and its resistance to hydrolysis by most beta-lactamases. Ceftazidime stands out as the most potent cephalosporin against Pseudomonas aeruginosa, although it exhibits less activity against Staphylococcus aureus compared to earlier generation cephalosporins2.
Ceftazidime operates by targeting the bacterial cell wall synthesis, binding to penicillin-binding proteins (PBPs) which are essential for maintaining the integrity of the cell wall. By inhibiting these PBPs, ceftazidime disrupts the cell wall, leading to bacterial cell lysis and death. Its resistance to beta-lactamases, enzymes that many bacteria produce to inactivate beta-lactam antibiotics, makes it particularly effective against a wide range of bacterial pathogens2.
Ceftazidime has been proven to be efficacious in treating lower respiratory tract infections, complicated urinary tract infections, and infections in immunocompromised patients. It is a valuable alternative to aminoglycosides, especially when there is a concern about potential toxicity, as it lacks serious side effects and does not require routine plasma concentration monitoring. In patients with fibrocystic conditions experiencing acute respiratory infections, ceftazidime effectively reduces symptoms and lowers sputum counts of Pseudomonas species, although resistance can develop over time2.
In the context of fever of unknown origin or documented infections in immunocompromised adults and children, ceftazidime has shown similar efficacy to various 2- or 3-drug combinations. However, it is recommended to coadminister an antibiotic with greater efficacy against Gram-positive bacteria in these patients2.
While ceftazidime is highly effective, there is a concern for the development of resistance, particularly in patients with chronic conditions such as fibrocystic disease. This highlights the need for careful use and monitoring of antibiotic resistance patterns2.
Recent studies have explored the molecular interactions of ceftazidime with bovine serum albumin (BSA), using spectroscopic methods and molecular docking. These studies have revealed that ceftazidime can form a stable complex with BSA, primarily through hydrophobic interactions, although hydrogen bonding and van der Waals forces also play a role. This interaction leads to a partial unfolding of the protein and demonstrates the complex's stability, which has implications for the drug's pharmacokinetics and efficacy1.
Although specific case studies are not detailed in the provided papers, the therapeutic use section in paper2 suggests that ceftazidime has been used in various clinical settings, including respiratory tract infections in fibrocystic patients and infections in immunocompromised individuals. These applications underscore the drug's versatility and importance in treating serious bacterial infections.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: